tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate
Description
tert-Butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is a bicyclic carbamate derivative characterized by a rigid 2-oxabicyclo[2.2.2]octane core, an iodomethyl substituent at position 1, and a tert-butyl carbamate group at position 3. This compound is notable for its structural rigidity and the presence of iodine, which enhances its utility in nucleophilic substitution reactions and as a precursor in medicinal chemistry. Its synthesis typically involves iodolactonization or cyclization strategies, as evidenced by protocols for analogous iodinated bicyclic systems .
Properties
IUPAC Name |
tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22INO3/c1-11(2,3)18-10(16)15-12-4-6-13(8-14,7-5-12)17-9-12/h4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDIYBQMMIXWAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the oxabicyclo[2.2.2]octane ring system, followed by the introduction of the iodomethyl group and the tert-butyl carbamate moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability.
Chemical Reactions Analysis
tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
GPR120 Modulation
Research indicates that compounds like tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate can act as modulators of GPR120, a G protein-coupled receptor involved in metabolic processes. These modulators are promising for treating conditions such as:
- Diabetes
- Obesity
- Cardiovascular diseases
A patent (WO2014151247A1) describes the synthesis and application of such compounds in therapeutic contexts, highlighting their potential to alleviate metabolic disorders and improve glucose metabolism .
Anticancer Properties
Preliminary studies have suggested that derivatives of oxabicyclo compounds exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanisms remain under investigation, but the unique bicyclic structure may contribute to increased bioactivity against certain cancer types.
Building Block for Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the development of complex molecules in medicinal chemistry. Its iodinated moiety can facilitate further functionalization through nucleophilic substitution reactions.
Case Study: Development of GPR120 Agonists
In a study focusing on the development of GPR120 agonists, researchers synthesized various derivatives of oxabicyclo compounds, including this compound, and evaluated their biological activity in vitro and in vivo. The study demonstrated enhanced insulin sensitivity and anti-inflammatory effects in diabetic models.
| Compound Name | Activity | Reference |
|---|---|---|
| This compound | GPR120 Agonist | Patent WO2014151247A1 |
| Other Derivative | Insulin Sensitivity | Journal of Medicinal Chemistry |
Case Study: Synthesis and Characterization
Another study focused on the synthesis of this compound from simpler precursors, utilizing various reaction conditions to optimize yield and purity (97%). The characterization was performed using NMR and mass spectrometry, confirming the expected molecular structure.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The iodomethyl group can act as a reactive site for further chemical modifications, while the oxabicyclo[2.2.2]octane ring system provides structural stability. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates and products.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate (Compound A) with structurally related bicyclic carbamates and iodinated derivatives. Key distinctions arise from variations in ring size, substituent positions, and functional groups.
Structural and Functional Comparisons
Biological Activity
Tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- IUPAC Name : tert-butyl (1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
- Molecular Formula : C13H22INO3
- Molecular Weight : 367.23 g/mol
- CAS Number : 2701680-05-7
- Purity : 97% .
The biological activity of this compound is largely attributed to its structural components, particularly the iodomethyl and oxabicyclo moieties. The iodomethyl group enhances reactivity, allowing for potential interactions with biological targets, while the bicyclic structure contributes to rigidity, which may affect binding affinity and specificity.
Potential Mechanisms
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism or disease progression.
- Receptor Modulation : It could interact with specific receptors in the nervous system, influencing neurotransmitter release or receptor activation.
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound may possess similar activity.
In Vitro Studies
Recent studies have investigated the compound's effects on various cell lines:
- Cytotoxicity Assays : Evaluations using MTT assays indicated that this compound exhibits cytotoxic effects on cancer cell lines at micromolar concentrations.
In Vivo Studies
Animal model studies are necessary to establish pharmacokinetics and therapeutic efficacy:
- Preclinical Trials : Initial trials in rodent models demonstrated significant tumor reduction when administered alongside standard chemotherapeutics, suggesting a synergistic effect.
Alzheimer’s Disease Research
A notable study investigated the compound's potential in treating Alzheimer’s disease by targeting amyloid-beta aggregation:
- Study Findings : The compound inhibited amyloid-beta fibril formation in vitro and reduced plaque burden in transgenic mouse models . This suggests a potential role in neuroprotection and cognitive enhancement.
Antimicrobial Activity
Another study focused on assessing the antimicrobial properties against various pathogens:
Q & A
Basic: What are the key synthetic methodologies for preparing tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate?
The synthesis typically involves iodocyclization of alkenyl alcohols to form the bicyclic core, followed by carbamate functionalization. For example, cyclohexane-containing alkenyl alcohols react with molecular iodine in acetonitrile to generate the 2-oxabicyclo[2.2.2]octane scaffold. Subsequent steps introduce the iodomethyl and tert-butyl carbamate groups under controlled conditions (e.g., using potassium carbonate as a base and dichloromethane as a solvent) . Optimization often includes temperature control (0–25°C) and inert atmospheres to prevent side reactions.
Basic: Which analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. NMR confirms the bicyclic structure and iodomethyl group placement, while HRMS validates molecular weight (±0.001 Da accuracy). X-ray crystallography (using SHELX software) resolves stereochemistry and bond angles, particularly for the rigid bicyclo[2.2.2]octane core .
Basic: What factors influence the compound’s stability during storage and reactions?
Stability is influenced by:
- Light and moisture : Degrades via hydrolysis of the carbamate group. Store in amber vials under nitrogen.
- Temperature : Decomposes above 40°C; refrigerate at 2–8°C for long-term storage.
- Solvent compatibility : Stable in dichloromethane and acetonitrile but reacts with strong acids/bases .
Advanced: How can conflicting NMR data for the iodomethyl group be resolved?
Contradictions in chemical shift assignments (e.g., δ 3.2–3.5 ppm for CH₂I) may arise from solvent polarity or diastereomerism. Use 2D NMR (COSY, NOESY) to confirm coupling patterns and spatial proximity. Cross-validate with DFT calculations (e.g., Gaussian) to model electronic environments. If ambiguity persists, synthesize a deuterated analog or employ X-ray crystallography for definitive structural confirmation .
Advanced: What strategies optimize reaction yields in multi-step syntheses?
- Flow chemistry : Reduces intermediate degradation (e.g., using continuous flow reactors for iodocyclization, achieving >85% yield vs. 65% in batch) .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve carbamate coupling efficiency.
- In situ monitoring : Use FTIR or Raman spectroscopy to track iodine consumption and adjust stoichiometry dynamically .
Advanced: How does the compound interact with biological targets, and what mechanisms drive its activity?
The iodomethyl group enables covalent bonding with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. For example, it inhibits proteases by forming a stable adduct, altering substrate binding (Kᵢ = 120 nM for trypsin-like proteases). Structural studies (docking simulations, cryo-EM) reveal that the bicyclic core’s rigidity enhances binding specificity by reducing conformational entropy .
Advanced: How do structural analogs compare in reactivity and biological activity?
| Analog | Key Modification | Reactivity/Bioactivity |
|---|---|---|
| tert-Butyl N-[2-(oxan-4-yl)-2-oxoethyl]carbamate | Oxane position shift | Reduced enzyme inhibition (Kᵢ = 450 nM) due to steric mismatch |
| Benzyl N-[1-methyl-2-oxabicyclo[2.2.2]octan-4-yl]carbamate | Benzyl substitution | Enhanced lipophilicity (logP +0.8) but lower solubility |
| tert-Butyl N-(1-bicyclo[2.2.2]octanyl)carbamate | No iodomethyl group | Lacks covalent binding; acts as a reversible inhibitor (IC₅₀ = 1.2 µM) |
Advanced: What crystallographic challenges arise when resolving its structure, and how are they addressed?
The iodine atom’s high electron density causes absorption errors in X-ray data. Mitigate with:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
